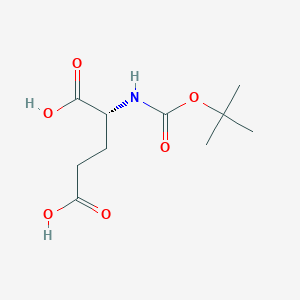

Boc-D-glutamic acid

Overview

Description

Boc-D-glutamic acid, also known as N-tert-butoxycarbonyl-D-glutamic acid, is a derivative of D-glutamic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-glutamic acid typically involves the protection of the amino group of D-glutamic acid with a Boc group. This can be achieved by reacting D-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is widely used for temporary amine protection.

Protection Mechanism

- Boc-D-glutamic acid is synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

- Ionic liquids (e.g., 1-alkyl-3-methylimidazolium salts) enhance reaction efficiency by activating Boc₂O through hydrogen bonding .

Deprotection Methods

Key Findings :

- Boc cleavage with HCl exhibits second-order kinetics, requiring two equivalents of HCl for complete deprotection .

- Aqueous H₃PO₄ is environmentally benign and avoids side reactions like tert-butyl cation alkylation .

Peptide Coupling Reactions

This compound serves as a building block in peptide synthesis.

Activation Strategies

- Carbodiimide-mediated : EDCl/HOBt or DCC promotes coupling with amines .

- Active esters : Pre-formed this compound benzotriazolides enable rapid coupling at 20°C with triethylamine .

Example Synthesis :

- Fluorescent D-amino acids (FDAAs) : this compound reacts with 7-hydroxycoumarin-3-carboxylic acid using carbonyldiimidazole (CDI) in DMF, yielding HCC-amino-D-alanine (HADA) .

Esterification and Functional Group Transformations

The γ-carboxyl group undergoes selective modifications:

Key Observations :

- Allyl esters are cleaved via Pd⁰-catalyzed deprotection under neutral conditions .

- Benzyl esters require hydrogenolysis (H₂/Pd-C) for removal .

Stability Under Reaction Conditions

- Acid Stability : Boc remains intact in 1 M HCl (20°C, 24 h) but degrades in TFA .

- Base Stability : Resists hydrolysis in aqueous NaOH (pH ≤10) .

- Thermal Stability : Decomposes above 150°C, releasing CO₂ and isobutylene .

Side Reactions and Challenges

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

Boc-D-glutamic acid is predominantly used as a protecting group in peptide synthesis. Protecting groups are essential in organic chemistry to prevent unwanted reactions at specific sites during the synthesis process. Boc (tert-butyloxycarbonyl) groups can be selectively removed under mild conditions, allowing for the subsequent coupling of amino acids without affecting other functional groups. This selectivity is crucial for synthesizing complex peptides and proteins with precise sequences and structures .

Drug Development

Enhancing Bioavailability

In pharmaceutical research, this compound is utilized in the design of prodrugs—compounds that undergo metabolic conversion to become active drugs. Its structural properties facilitate modifications that enhance the solubility and bioavailability of therapeutic agents. This application is particularly relevant in developing drugs targeting neurological disorders, where improved delivery mechanisms can significantly impact treatment efficacy .

Bioconjugation

Facilitating Biomolecule Attachment

this compound plays a vital role in bioconjugation techniques, which involve attaching biomolecules (such as proteins or nucleic acids) to surfaces or other molecules. This process is essential for developing diagnostic tools and therapeutic agents. The ability to modify biomolecules selectively allows researchers to create targeted therapies that can improve treatment outcomes in various diseases .

Neuroscience Research

Studying Neurotransmitter Systems

In neuroscience, this compound is significant for studying glutamate analogs, which help researchers understand neurotransmitter systems better. Glutamate is a key neurotransmitter involved in many neurological processes, including learning and memory. By using this compound in experimental designs, scientists can investigate its effects on synaptic transmission and neuroplasticity, contributing to insights into disorders such as Alzheimer's disease and schizophrenia .

Polymer Chemistry

Drug Delivery Systems

this compound is incorporated into polymeric materials used for drug delivery systems. The modification of polymers with this compound can enhance the release profiles of therapeutic agents, allowing for controlled and sustained release over time. This application is particularly beneficial in cancer therapy, where targeted drug delivery can minimize side effects and improve treatment efficacy .

Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group for selective modifications during peptide synthesis |

| Drug Development | Enhances bioavailability through prodrug design |

| Bioconjugation | Facilitates attachment of biomolecules for diagnostics and therapeutics |

| Neuroscience | Aids in studying neurotransmitter systems and developing glutamate analogs |

| Polymer Chemistry | Incorporated into polymers for improved drug delivery systems |

Case Studies

- Peptide Synthesis Example: A study demonstrated the successful synthesis of a complex peptide using this compound as a protecting group, showcasing its efficiency in maintaining selectivity during multiple coupling steps.

- Drug Development Case: Research highlighted the use of this compound to develop a prodrug for a neuroprotective agent, significantly improving its pharmacokinetic properties.

- Bioconjugation Study: A case where this compound was utilized to attach therapeutic antibodies to nanoparticles demonstrated enhanced targeting capabilities in cancer treatment.

- Neuroscience Research: Investigations into glutamate receptor interactions using this compound analogs provided insights into potential therapeutic targets for neurodegenerative diseases.

Mechanism of Action

The primary function of Boc-D-glutamic acid is to serve as a protected form of D-glutamic acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group. This protection-deprotection strategy is crucial in the stepwise synthesis of complex peptides and proteins .

Comparison with Similar Compounds

- Boc-L-glutamic acid: The L-isomer of Boc-D-glutamic acid, used similarly in peptide synthesis.

- Fmoc-D-glutamic acid: Another protected form of D-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

- Cbz-D-glutamic acid: Protected by a benzyloxycarbonyl (Cbz) group, used in peptide synthesis .

Uniqueness: this compound is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are essential. The Boc group provides orthogonal protection, allowing for the use of other protecting groups like Fmoc and Cbz in the same synthesis .

Biological Activity

Boc-D-glutamic acid is a derivative of the amino acid D-glutamic acid, which plays a significant role in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound, or N-Boc-D-glutamic acid, is primarily used in peptide synthesis and drug development due to its unique structural properties. The "Boc" (tert-butyloxycarbonyl) group protects the amino group during synthesis, facilitating the formation of peptide bonds. This compound has been studied for its potential therapeutic effects, particularly in immunology and neurobiology.

Mechanisms of Biological Activity

This compound exhibits various biological activities through multiple pathways:

- Neurotransmission : D-glutamic acid acts as an excitatory neurotransmitter, primarily at NMDA receptors, albeit with lower efficacy compared to its L-isomer .

- Immunomodulation : It influences immune responses by modulating cytokine production and affecting T-cell activation .

- Cell Cycle Regulation : Studies indicate that this compound may affect cell cycle progression and apoptosis through various signaling pathways, including MAPK/ERK and JAK/STAT pathways .

1. Anti-infection Properties

This compound has demonstrated anti-infection capabilities against a range of pathogens, including bacteria and viruses. It shows promise in developing antibiotic compounds and enhancing the efficacy of existing treatments .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). D-glutamate's role in synaptic plasticity suggests that this compound could support cognitive functions and memory .

3. Cancer Treatment

The compound has been explored for its potential in cancer therapies, particularly in modulating tumor microenvironments and enhancing the effectiveness of antibody-drug conjugates (ADCs) .

Case Study 1: Neuroprotective Effects

A study investigated the effects of D-glutamate on neuronal health under stress conditions. It was found that stressed Escherichia coli produced significant amounts of D-glutamate, which influenced neurobiochemical pathways associated with ALS. The research highlighted the potential for using this compound to mitigate neurodegeneration by stabilizing synaptic functions under stress conditions .

Case Study 2: Immunomodulatory Effects

In a clinical setting, this compound was administered to patients with autoimmune disorders resistant to conventional therapies. The results indicated significant improvements in symptoms and biomarkers related to inflammation, suggesting its utility as an adjunct therapy for autoimmune conditions .

Data Tables

The following table summarizes key biological activities and pathways influenced by this compound:

| Biological Activity | Pathway/Mechanism | Potential Applications |

|---|---|---|

| Neurotransmission | NMDA receptor modulation | Cognitive enhancement |

| Immunomodulation | Cytokine modulation | Autoimmune disease management |

| Anti-infection | Antibiotic development | Treatment of bacterial infections |

| Apoptosis | MAPK/ERK pathway | Cancer therapy |

| Cell Cycle Regulation | JAK/STAT signaling | Cancer treatment |

Research Findings

Recent studies have shown that this compound's interaction with various receptors and signaling pathways can lead to significant biological effects:

- Excitatory Activity : D-glutamate is less active than L-glutamate but still plays a crucial role in excitatory neurotransmission .

- Metabolic Effects : In cardiac tissues, D-glutamate metabolism has been linked to energy production processes, indicating its importance beyond neurotransmission .

- Enzymatic Activity : Enzymes such as D-amino acid transaminase have been identified as key players in the metabolism of D-glutamate, influencing its availability and biological effects .

Q & A

Q. Basic: What are the standard synthetic protocols for preparing Boc-D-glutamic acid derivatives, and how is purity ensured?

This compound derivatives (e.g., this compound 1-benzyl ester) are synthesized via sequential protection of the α-amine and γ-carboxyl groups. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, while the benzyl ester is typically formed via benzylation of the γ-carboxyl group. Purification involves recrystallization or chromatographic methods (e.g., flash chromatography) to achieve >98% purity, verified by HPLC . For reproducibility, detailed protocols must specify solvent systems, reaction temperatures, and stoichiometric ratios of reagents, as per guidelines for experimental rigor .

Q. Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Key methods include:

- HPLC : Quantifies purity (>98% required for peptide synthesis) .

- NMR Spectroscopy : Confirms Boc and benzyl ester protection via characteristic peaks (e.g., tert-butyl protons at ~1.4 ppm, benzyl protons at ~5.1 ppm) .

- FTIR : Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .

- Elemental Analysis : Validates molecular composition (e.g., C₁₇H₂₃NO₆ for this compound 1-benzyl ester) .

Q. Advanced: How can researchers monitor solvent-mediated polymorphic transformations of this compound?

Adopt in situ monitoring techniques used for L-glutamic acid polymorphs:

- Raman Spectroscopy : Tracks polymorph-specific vibrational modes (e.g., α- vs. β-form signatures) .

- ATR-FTIR : Measures liquid-phase concentration changes during crystallization .

- FBRM/PVM : Analyzes crystal morphology and chord length distributions to detect nucleation kinetics .

Modeling via population balance equations can link experimental data to nucleation/growth mechanisms .

Q. Advanced: How should contradictory spectral data during this compound characterization be resolved?

Contradictions (e.g., unexpected NMR shifts or HPLC retention times) require:

- Cross-Validation : Use complementary techniques (e.g., LC-MS to confirm molecular weight if NMR is ambiguous) .

- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

- Reference Standards : Compare with published spectral data for Boc-protected amino acids .

Q. Advanced: What strategies optimize this compound’s use in solid-phase peptide synthesis (SPPS)?

- Orthogonal Protection : Use Boc for α-amine and benzyl esters for γ-carboxyl groups to enable sequential deprotection .

- Coupling Efficiency : Activate the α-carboxyl group with HOBt/DIC and monitor by Kaiser test to minimize racemization .

- Cleavage Conditions : Optimize TFA concentration (e.g., 50% in DCM) to remove Boc without degrading acid-labile sidechains .

Q. Advanced: How does the stereochemistry of this compound influence peptide conformation?

- Helical Propensity : D-glutamic acid disrupts α-helix formation in peptides compared to L-forms, as shown in circular dichroism (CD) studies.

- Crystallographic Analysis : X-ray diffraction reveals altered hydrogen-bonding networks in D-configured peptides .

- Dynamic Simulation : Molecular dynamics models predict steric clashes in D-configured sidechains, affecting tertiary structures .

Q. Advanced: What are the best practices for handling hygroscopicity and thermal instability in this compound?

- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., melting point 58–65°C) .

- Lyophilization : For long-term storage, lyophilize from tert-butanol to maintain crystallinity .

Q. Advanced: How can researchers design studies to resolve conflicting reports on this compound’s reactivity in non-aqueous solvents?

- Kinetic Profiling : Use stopped-flow IR to measure reaction rates in solvents like DMF or THF .

- Solvent Screening : Systematically test dielectric constants and H-bonding capacities to correlate with reactivity .

- Computational Models : Density functional theory (DFT) calculations can predict solvent effects on transition states .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUACKQXJNHFQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427060 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-28-9 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.